

In-Depth Technical Guide: 3-Fluoro-5-formylbenzonitrile

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Fluoro-5-formylbenzonitrile

Cat. No.: B581179

[Get Quote](#)

Molecular Formula: C₈H₄FNO

This technical guide provides a comprehensive overview of **3-Fluoro-5-formylbenzonitrile** (CAS No. 1003708-42-6), a key benzaldehyde-based building block in organic synthesis. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its physicochemical properties, synthesis, applications, and safety protocols.

Physicochemical and Safety Data

The fundamental properties of **3-Fluoro-5-formylbenzonitrile** are summarized below. This data is essential for handling, storage, and application in a laboratory setting.

Table 1: Physicochemical Properties of **3-Fluoro-5-formylbenzonitrile**

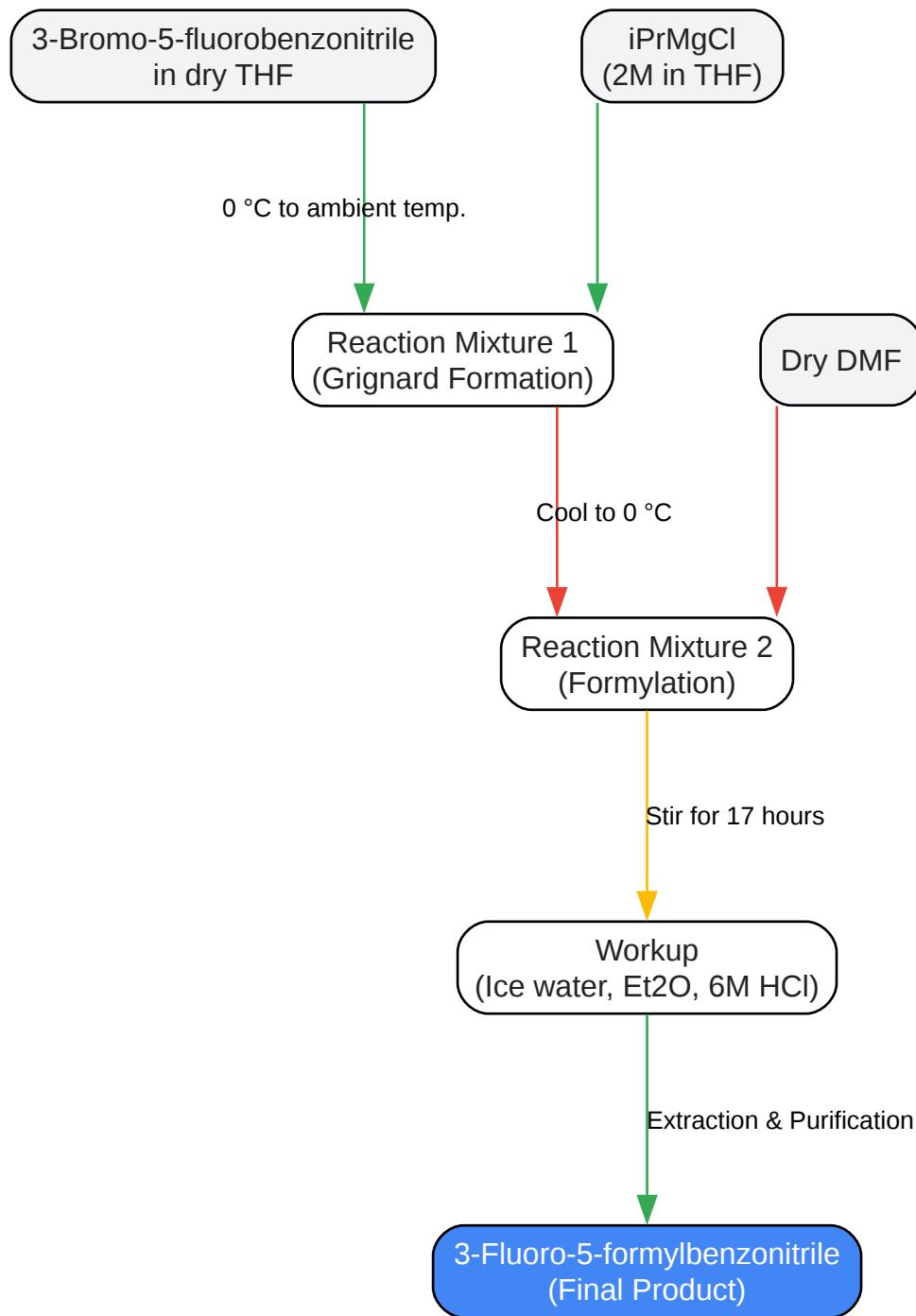

Property	Value	Reference
CAS Number	1003708-42-6	[1] [2]
Molecular Formula	C ₈ H ₄ FNO	[1] [2]
Molecular Weight	149.12 g/mol	[1] [2]
IUPAC Name	3-fluoro-5-formylbenzonitrile	[2]
Synonyms	3-Cyano-5-fluorobenzaldehyde, 5-Cyano-3-fluorobenzaldehyde	[2]
Appearance	Off-white to yellowish solid	[1]
Boiling Point	205 °C	[1]
Density	1.25 g/cm ³	[1]
Flash Point	77 °C	[1]
InChI Key	MJDZWYNXMPFSJE-UHFFFAOYSA-N	[1] [3]
SMILES	C1=C(C=C(C=C1C#N)F)C=O	[2] [4]

Table 2: Hazard and Safety Information

Hazard Statement	Code	Description	Reference
GHS Pictogram	GHS07	Exclamation Mark	[1]
Signal Word	Warning	[1]	
Acute Toxicity, Oral	H302	Harmful if swallowed	[2]
Acute Toxicity, Dermal	H312	Harmful in contact with skin	[2]
Skin Irritation	H315	Causes skin irritation	[2]
Eye Irritation	H319	Causes serious eye irritation	[1][2]
Acute Toxicity, Inhalation	H332	Harmful if inhaled	[2]
Specific Target Organ Toxicity	H335	May cause respiratory irritation	[1]
Storage	Store under inert gas (nitrogen or Argon) at 2-8°C	[1]	

Synthesis of 3-Fluoro-5-formylbenzonitrile

3-Fluoro-5-formylbenzonitrile can be synthesized from 3-bromo-5-fluorobenzonitrile via a Grignard reaction followed by formylation.[\[1\]](#) The workflow for this synthesis is depicted below.

[Click to download full resolution via product page](#)

Figure 1: Synthesis workflow for **3-Fluoro-5-formylbenzonitrile**.

Experimental Protocol

The following protocol details the synthesis of **3-Fluoro-5-formylbenzonitrile** from 3-bromo-5-fluorobenzonitrile.[\[1\]](#)

Materials:

- 3-bromo-5-fluorobenzonitrile (5.00 g, 25.0 mmol)
- Dry Tetrahydrofuran (THF) (25 mL)
- Isopropylmagnesium chloride (iPrMgCl), 2M solution in THF (15.0 mL, 30.0 mmol)
- Dry N,N-Dimethylformamide (DMF) (5.81 mL, 75.0 mmol)
- Ice water (150 mL)
- Diethyl ether (Et₂O) (100 mL)
- 6M Hydrochloric acid (HCl)

Procedure:

- A solution of 3-bromo-5-fluorobenzonitrile (25.0 mmol) in dry THF (25 mL) is cooled to 0 °C in an ice bath.
- The 2M solution of iPrMgCl in THF (30.0 mmol) is added dropwise to the cooled solution over a period of 5 minutes.
- The reaction mixture is stirred at 0 °C for 15 minutes and then allowed to warm to ambient temperature, stirring for an additional hour to ensure the formation of the Grignard reagent.
- The mixture is subsequently cooled back to 0 °C.
- Dry DMF (75.0 mmol) is added to the cooled reaction mixture.
- The mixture is stirred for 17 hours, during which it is allowed to naturally warm to ambient temperature (after approximately 2 hours).
- Following the reaction period, the mixture is poured into a biphasic solution of ice water (150 mL) and Et₂O (100 mL).

- The biphasic mixture is stirred vigorously while 6M HCl is added until the aqueous layer reaches a pH of 3.
- The organic layer is separated, and the aqueous layer is extracted with Et₂O. The combined organic layers are then washed, dried, and concentrated under reduced pressure to yield the crude product, which can be further purified by standard methods such as column chromatography.

Applications in Organic Synthesis

3-Fluoro-5-formylbenzonitrile serves as a valuable intermediate in the synthesis of more complex molecules for pharmaceutical and materials science applications.[\[1\]](#)

- **Heterocycle Synthesis:** It is utilized as a key reactant in the catalyst-free, domino [3+2] cycloaddition and ring-opening aromatization process for synthesizing N-β-hydroxyethyl pyrroles and indoles.[\[1\]](#) This application highlights its utility in building complex heterocyclic scaffolds.
- **Pharmaceutical Intermediate:** The compound is classified as a pharmaceutical intermediate, suggesting its role as a building block in the development of active pharmaceutical ingredients (APIs).[\[1\]](#) While specific drug synthesis pathways involving this exact molecule are not widely published, related structures like 3-fluoro-5-hydroxybenzonitrile are used in the synthesis of complex therapeutic agents.[\[5\]](#) The presence of the fluoro, formyl, and nitrile groups provides multiple reaction sites for constructing diverse molecular architectures.

Spectroscopic Data

As of the date of this guide, detailed experimental spectroscopic data (¹H NMR, ¹³C NMR, IR) for **3-Fluoro-5-formylbenzonitrile** (CAS 1003708-42-6) is not readily available in peer-reviewed literature or public spectral databases. Researchers are advised to acquire their own analytical data upon synthesis or purchase to confirm structural identity and purity. For reference, IR spectral data is available for the isomer 2-Fluoro-5-formylbenzonitrile.[\[6\]](#)

Biological Activity and Signaling Pathways

There is currently no published data regarding the specific biological activity or pharmacological effects of **3-Fluoro-5-formylbenzonitrile**. Consequently, no associated

signaling pathways have been described for this compound. Its primary role reported in the literature is that of a chemical intermediate for organic synthesis.[1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3-FLUORO-5-FORMYL BENZONITRILE | 1003708-42-6 [chemicalbook.com]
- 2. 3-Fluoro-5-formylbenzonitrile | C8H4FNO | CID 44754917 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1003708-42-6 | 3-Fluoro-5-formylbenzonitrile | Fluorinated Building Blocks | Ambeed.com [ambeed.com]
- 4. PubChemLite - 3-fluoro-5-formylbenzonitrile (C8H4FNO) [pubchemlite.lcsb.uni.lu]
- 5. US20220119345A1 - Process of preparing 3-fluoro-5(((1r,2ar)-3,3,4,4-tetrafluoro-1,2a-dihydroxy-2,2a,3,4-tetrahydro-1h-cyclopenta[cd]inden-7-yl)-oxy)benzonitrile - Google Patents [patents.google.com]
- 6. 2-Fluoro-5-formylbenzonitrile | C8H4FNO | CID 2769582 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [In-Depth Technical Guide: 3-Fluoro-5-formylbenzonitrile]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b581179#3-fluoro-5-formylbenzonitrile-molecular-formula-c8h4fno>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com